Methyl vinyl ether

Cationic Polymerization Kinetics Reactivity Ratios

Methyl vinyl ether (MVE, CAS: 9003-09-2 for the polymer, 107-25-5 for the monomer), the simplest enol ether, is a gaseous monomer that readily undergoes cationic polymerization to yield poly(methyl vinyl ether) (PMVE), a water-soluble, tacky resin with a glass transition temperature (Tg) of -49 °C. As a monomer, MVE is distinguished by its unique alternating copolymerization with maleic anhydride, which forms the basis of the commercially significant Gantrez™ family of copolymers.

Molecular Formula C3H6O
Molecular Weight 58.08 g/mol
CAS No. 9003-09-2
Cat. No. B3030404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl vinyl ether
CAS9003-09-2
Synonymspoly(vinyl methyl ether)
poly(vinylmethylether)
PVME polyme
Molecular FormulaC3H6O
Molecular Weight58.08 g/mol
Structural Identifiers
SMILESCOC=C
InChIInChI=1S/C3H6O/c1-3-4-2/h3H,1H2,2H3
InChIKeyXJRBAMWJDBPFIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.26 M
In water, 0.97 wt% /15,000 mg/L/ at 20 °C
Slightly soluble in water
Very soluble in ethanol, ether, acetone, benzene
Soluble in organic solvents;  insoluble in glycerol, glycol
Soluble in oxygenated solvents

Structure & Identifiers


Interactive Chemical Structure Model





Methyl Vinyl Ether (CAS 9003-09-2) Procurement Guide for Polymer and Copolymer Synthesis


Methyl vinyl ether (MVE, CAS: 9003-09-2 for the polymer, 107-25-5 for the monomer), the simplest enol ether, is a gaseous monomer that readily undergoes cationic polymerization to yield poly(methyl vinyl ether) (PMVE), a water-soluble, tacky resin with a glass transition temperature (Tg) of -49 °C . As a monomer, MVE is distinguished by its unique alternating copolymerization with maleic anhydride, which forms the basis of the commercially significant Gantrez™ family of copolymers [1].

Why Generic Substitution Fails for Methyl Vinyl Ether (CAS 9003-09-2): Critical Performance Differences with Closest Analogs


Substituting methyl vinyl ether (MVE) with a close analog like ethyl vinyl ether (EVE) or butyl vinyl ether (BVE) is not a straightforward replacement. The choice of alkyl substituent on the vinyl ether monomer exerts a profound influence on polymerization kinetics [1], resulting polymer properties such as water solubility and thermoresponsive behavior [2], and the ability to form strictly alternating copolymers. These quantifiable differences in reactivity and final material characteristics mean that a 'generic' alkyl vinyl ether will not perform equivalently in applications requiring the specific properties of MVE or its polymers, as detailed in the evidence below.

Quantitative Evidence for Methyl Vinyl Ether (CAS 9003-09-2) Selection Over Analogs


Cationic Polymerization Propagation Rate: MVE vs. Ethyl Vinyl Ether

The propagation rate constant (kp) for the cationic polymerization of methyl vinyl ether is approximately one order of magnitude lower than that of its closest analog, ethyl vinyl ether (EVE). This lower reactivity, quantified by an adiabatic calorimetric study, translates to better control over polymerization and molecular weight distribution [1].

Cationic Polymerization Kinetics Reactivity Ratios

Conformational Preference and Electronic Effects: MVE Reactivity Basis

The observed lower reactivity of MVE compared to other alkyl vinyl ethers is not an anomaly but is grounded in its unique conformational preference. ¹³C-NMR studies reveal that methyl vinyl ether exists almost entirely in the 'syn' conformation, which provides favorable orbital overlap and results in a higher π-electron density on the β-carbon, making it less susceptible to electrophilic attack [1]. In contrast, larger alkyl groups (e.g., ethyl, butyl) increasingly favor the 'anti' conformation, which is associated with higher reactivity.

NMR Spectroscopy Conformational Analysis Polymer Chemistry

Thermoresponsive LCST Behavior: A Unique Attribute of Poly(MVE)

Poly(methyl vinyl ether) (PMVE) exhibits a Lower Critical Solution Temperature (LCST) in water, typically in the range of 32–40 °C, depending on molecular weight and concentration [1]. This is a property not shared by polymers of other simple alkyl vinyl ethers (e.g., poly(ethyl vinyl ether) or poly(butyl vinyl ether)), which are hydrophobic and do not exhibit this aqueous phase transition. The LCST of PMVE is similar to that of the well-known poly(N-isopropylacrylamide) (PNIPAM, LCST ~32 °C), positioning it as a key alternative 'smart' polymer [2].

Thermoresponsive Polymers LCST Smart Materials

Stereoregularity in Cationic Polymerization: MVE vs. EVE

Under specific cationic polymerization conditions (low dielectric constant solvent, low monomer concentration), poly(methyl vinyl ether) (PMVE) can be synthesized with higher stereoregularity than previously reported, and importantly, with a greater propensity for crystallization compared to poly(ethyl vinyl ether) (PEVE). A comparative study showed that while high-stereoregular PMVE can be obtained, PEVE synthesized under similar conditions failed to yield a sharp X-ray diffraction pattern, indicating its inability to crystallize effectively [1].

Stereospecific Polymerization Cationic Polymerization Polymer Crystallinity

Molecular Weight Characterization: Distinct Mark-Houwink Parameters for PMVE

Accurate molecular weight determination is essential for polymer procurement and application. The Mark-Houwink parameters for poly(methyl vinyl ether) (PMVE) have been established and are distinct from those of its homologs. For PMVE dissolved in butanone at 30 °C, the relationship is [η] = 1.37 × 10⁻³ M⁰·⁵⁴, valid for a molecular weight range of 1 × 10⁴ to 5 × 10⁵ g/mol [1]. This is a different relationship from what is reported for poly(ethyl vinyl ether) and other poly(alkyl vinyl ethers) in the same study, reflecting differences in chain conformation in solution.

Polymer Characterization Mark-Houwink Equation Viscometry

Alternating Copolymerization: The Unrivaled MVE/Maleic Anhydride System

Methyl vinyl ether (MVE) and maleic anhydride (MA) form one of the most well-known and commercially exploited alternating copolymer systems, marketed under the trade name Gantrez™ [1]. This strict 1:1 alternating structure, where each MVE unit is adjacent to an MA unit, arises from the specific reactivity ratios (r₁ and r₂ both near zero). This structural precision provides a unique combination of properties: the flexibility from the PMVE backbone and the polarity/bioadhesion from the hydrolyzed maleic acid units [2]. While other alkyl vinyl ethers can copolymerize with MA, the MVE/MA combination is unparalleled in its commercial significance and the precise control over its alternating structure.

Copolymerization Alternating Copolymer Gantrez

Validated Application Scenarios for Methyl Vinyl Ether (CAS 9003-09-2) Based on Comparative Evidence


Precision Synthesis of Poly(Methyl Vinyl Ether) with Controlled Molecular Weight

The significantly lower propagation rate constant (kp) for MVE compared to ethyl vinyl ether [1] makes MVE the preferred monomer for applications demanding precise control over polymer chain length and narrow polydispersity. This includes the synthesis of well-defined block copolymers or end-functionalized polymers where a slower, more controlled polymerization is advantageous.

Development of Thermoresponsive 'Smart' Biomaterials

The unique LCST of poly(methyl vinyl ether) (PMVE) in the 32–40 °C range [1] makes it an essential component for biomedical applications. It can be used to create thermoresponsive hydrogels, drug delivery depots that release payloads at body temperature, or surfaces for temperature-controlled cell adhesion/detachment. This behavior is not possible with polymers of other simple alkyl vinyl ethers.

Formulation of High-Performance Bioadhesive and Film-Forming Agents

The strictly alternating copolymer of methyl vinyl ether and maleic anhydride (Gantrez™) is the material of choice for bioadhesive applications [1]. Its precise structure provides a reliable combination of film-forming flexibility and strong mucoadhesion. This is leveraged in over-the-counter denture adhesives, advanced dental restorative materials, and as a matrix for transdermal drug delivery systems.

Quality Control and Specification of Poly(Alkyl Vinyl Ether) Batches

For laboratories and manufacturers requiring rigorous material qualification, the established Mark-Houwink parameters for PMVE in butanone [1] provide a direct, quantitative method for molecular weight determination via intrinsic viscosity measurements. This ensures batch-to-batch consistency and verifies that the procured polymer meets the required specifications for a given application.

Technical Documentation Hub

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